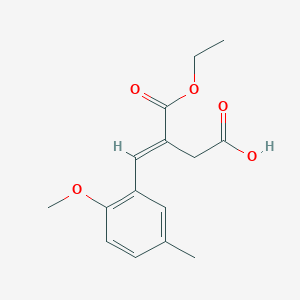
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate starting material with ethyl chloroformate in the presence of a base such as triethylamine.
Aromatic Substitution:
Formation of the But-3-enoic Acid Moiety: This step involves the formation of the double bond and the carboxylic acid group, which can be achieved through a series of reactions including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(ethoxycarbonyl)-4-(2-methoxyphenyl)but-3-enoic acid: Similar structure but lacks the methyl group on the aromatic ring.
(E)-3-(ethoxycarbonyl)-4-(2-methylphenyl)but-3-enoic acid: Similar structure but lacks the methoxy group on the aromatic ring.
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)pent-3-enoic acid: Similar structure but has an additional carbon in the aliphatic chain.
Uniqueness
(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(E)-3-ethoxycarbonyl-4-(2-methoxy-5-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C15H18O5/c1-4-20-15(18)12(9-14(16)17)8-11-7-10(2)5-6-13(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,17)/b12-8+ |
InChI Key |
YFVLHMFGZUHUCU-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)C)OC)/CC(=O)O |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)C)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















